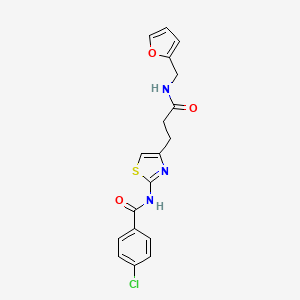

![molecular formula C23H19ClN6O4 B2553787 N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide CAS No. 1111972-19-0](/img/structure/B2553787.png)

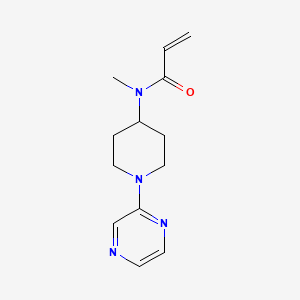

N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds has been described in the literature . The Paal–Knorr method was used to synthesize and investigate the N-substituted 2,5-di (2-thienyl)pyrroles .Chemical Reactions Analysis

The compound’s electrochemical behavior, the possibility of its electrochemical polymerization, and its use as monomers for the production of conducting polymers – components for molecular electronics have been discussed .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound exhibits promising anticancer potential due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration is warranted to understand its specific targets and potential clinical applications .

Anti-inflammatory Activity

Studies have demonstrated that this compound possesses anti-inflammatory properties. It modulates key inflammatory pathways, such as NF-κB and COX-2, thereby reducing inflammation. Researchers are exploring its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Effects

The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It may serve as a lead compound for developing new antibiotics. Researchers are investigating its mechanism of action and potential applications in treating drug-resistant infections .

Neuroprotective Potential

Preliminary studies suggest that this compound has neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are exploring its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Properties

In vitro studies indicate that the compound inhibits viral replication, particularly in RNA viruses. Its antiviral activity warrants further investigation, especially against emerging viruses like SARS-CoV-2. Researchers are evaluating its potential as an adjunct therapy for viral infections .

Photophysical Applications

The compound’s unique photophysical properties make it suitable for applications in optoelectronics. Researchers have explored its use in organic light-emitting diodes (OLEDs), solar cells, and sensors. Its absorption and emission spectra are of interest for designing efficient devices .

Drug Delivery Systems

Due to its amphiphilic nature, the compound can be incorporated into drug delivery systems. Researchers are investigating its use as a carrier for hydrophobic drugs, improving their solubility and targeted delivery to specific tissues .

Chemical Synthesis and Catalysis

The compound’s functional groups make it valuable in synthetic chemistry. Researchers have utilized it as a building block for constructing complex molecules. Additionally, its metal-binding properties suggest potential catalytic applications in organic transformations .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN6O4/c1-13-26-20(34-28-13)11-29-12-25-21-15-5-3-4-6-17(15)30(22(21)23(29)32)10-19(31)27-14-7-8-18(33-2)16(24)9-14/h3-9,12H,10-11H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSCQFSFLRUPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=C(C=C5)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)

![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)

![N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553711.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553714.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide](/img/structure/B2553715.png)

![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2553719.png)

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2553721.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)